molecular formula C18H17NO3S B2522629 4-ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide CAS No. 2034594-97-1

4-ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Cat. No.: B2522629
CAS No.: 2034594-97-1
M. Wt: 327.4
InChI Key: PGKYDCWXCFIXJG-UHFFFAOYSA-N
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Description

4-Ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide (CAS: 2034594-97-1) is a benzamide derivative featuring a 4-ethoxy-substituted benzene ring linked via an amide bond to a heterocyclic moiety comprising furan and thiophene rings. This compound is of interest in medicinal chemistry due to its structural hybridity, combining aromatic and heterocyclic motifs commonly associated with bioactivity.

Properties

IUPAC Name

4-ethoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-2-21-15-5-3-13(4-6-15)18(20)19-11-16-7-8-17(22-16)14-9-10-23-12-14/h3-10,12H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKYDCWXCFIXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophenyl-furan intermediate, which can be synthesized through a condensation reaction involving thiophene and furan derivatives . This intermediate is then coupled with an ethoxy-substituted benzoyl chloride under basic conditions to form the final benzamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and furan rings in the molecule undergo selective oxidation under controlled conditions:

Reagent Conditions Outcome Reference
KMnO₄ (acidic)Aqueous H₂SO₄, 60–80°COxidation of thiophene sulfur to sulfoxide/sulfone groups
Ozone (O₃)Dichloromethane, −78°CCleavage of furan ring to form diketone intermediates

Industrial-scale oxidation often employs high-throughput reactors to optimize yield (>85%) and minimize side reactions.

Reduction Reactions

The benzamide carbonyl and ethoxy groups participate in reduction pathways:

Reagent Conditions Outcome Reference
LiAlH₄Dry THF, refluxReduction of amide to amine, yielding 4-ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzylamine
H₂/Pd-CEthanol, 25°C, 1 atmHydrogenolysis of ethoxy group to hydroxyl (partial de-ethylation)

Selectivity challenges arise due to competing reduction sites, requiring precise stoichiometric control.

Substitution Reactions

The electron-rich thiophene and furan systems facilitate electrophilic substitutions:

Reagent Position Product Reference
HNO₃/H₂SO₄Thiophene C-2Nitro-substituted derivative
Br₂/FeBr₃Furan C-3Brominated analog (used in further cross-coupling reactions)

Microwave-assisted synthesis (e.g., with POCl₃) enhances reaction rates in heterocyclic substitutions .

Step 2: Benzamide Coupling

  • Reactants : 4-Ethoxybenzoyl chloride, thiophene-furan intermediate

  • Conditions : DCM, pyridine catalyst, 0°C → RT

  • Purity : >95% (HPLC) .

Reaction Mechanisms

  • Amide Hydrolysis : Under acidic/basic conditions, the benzamide hydrolyzes to 4-ethoxybenzoic acid and the corresponding amine .

  • Nucleophilic Aromatic Substitution : The ethoxy group’s electron-donating effect activates the benzene ring for meta-directed substitutions .

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the furan-thiophene bridge, forming fragmented aldehydes.

  • Thermal Stability : Decomposes above 240°C, releasing CO and SO₂ (TGA-DSC data).

Comparative Reactivity Table

Functional Group Reactivity Preferred Reagents
Benzamide carbonylModerate electrophilicityLiAlH₄, Grignard reagents
Thiophene ringHigh π-electron densityElectrophiles (Br₂, HNO₃)
Ethoxy groupWeakly activatingH₂/Pd-C (reduction), HI (demethylation)

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: The compound can serve as a precursor in synthesizing more complex organic molecules due to its unique functional groups.
  • Material Science: It may be utilized in developing new materials with specific electronic or optical properties, leveraging its unique chemical structure.

Biology

  • Drug Discovery: The compound exhibits potential biological activity, making it a candidate for drug discovery efforts aimed at identifying new therapeutic agents.
  • Biological Activity: Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, or anticancer properties, warranting further investigation into its pharmacological potential.

Medicine

  • Therapeutic Applications: Research indicates possible applications in treating various diseases through mechanisms involving enzyme inhibition or receptor modulation.
  • Mechanism of Action: While not fully elucidated, it is believed that the compound interacts with specific molecular targets, affecting downstream signaling pathways critical in disease progression.

Antiviral Activity

Research has shown that compounds structurally related to 4-ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide exhibit significant antiviral activity. For instance, certain furan-containing compounds displayed EC50 values ranging from 0.20 to 0.96 μM against viral infections, indicating strong antiviral potency.

Cytotoxicity Assessment

In vitro studies have demonstrated that related compounds exhibit low cytotoxicity in mammalian cell lines (e.g., Vero and MDCK cells), with CC50 values exceeding 100 μM, suggesting a favorable safety profile for potential therapeutic use.

Inhibition Studies

Structural modifications of similar compounds have been shown to significantly enhance inhibitory activities against specific viral targets. This suggests that optimizing the structure of 4-ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide could lead to improved therapeutic efficacy.

Summary of Findings

The compound 4-ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide shows considerable promise as a bioactive agent in various applications:

  • Potential for Drug Development: Its unique structure allows for diverse interactions within biological systems.
  • Future Research Directions: Further studies are needed to elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic applications.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs are categorized based on core modifications:

Compound Name Core Structure Modifications Biological Activity Key Findings Reference
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole ring; methoxybenzyl substituent Antifungal (C. albicans) Inhibits thioredoxin reductase (Trr1); MIC = 3.12 µg/mL
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole ring; furan substituent Antifungal (C. albicans) MIC = 6.25 µg/mL; synergistic with fluconazole
SBI-5923 ((Z)-3-(5-((3-oxobenzo[b]thiophen-2-ylidene)methyl)furan-2-yl)-N-phenylbenzamide) Benzothiophenone-furan hybrid SHP2 phosphatase inhibition IC₅₀ = 0.12 µM; disrupts oncogenic signaling in leukemia
N-(5-(furan-2-yl)-1,3,4-thiadiazole-2-yl)-4-methoxybenzamide 1,3,4-Thiadiazole ring; methoxybenzamide Antibacterial (P. aeruginosa) MIC = 8 µg/mL; comparable to levofloxacin
Target Compound (4-Ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide) Thiophene-furan hybrid; ethoxybenzamide Underexplored Predicted enhanced metabolic stability due to ethoxy group

Key Structural and Activity Comparisons

Heterocyclic Core Influence: LMM5 and LMM11 (1,3,4-oxadiazoles) exhibit antifungal activity via Trr1 inhibition, attributed to their electron-deficient cores and sulfonamide groups . In contrast, the target compound’s thiophene-furan unit may favor interactions with sulfur-containing enzyme pockets (e.g., kinases or phosphatases). SBI-5923’s benzothiophenone-furan scaffold shows potent SHP2 inhibition (IC₅₀ = 0.12 µM), suggesting that thiophene derivatives can enhance target affinity in enzyme inhibition .

Substituent Effects: The 4-ethoxy group in the target compound replaces the 4-methoxy group in N-(5-(furan-2-yl)-1,3,4-thiadiazole-2-yl)-4-methoxybenzamide . Ethoxy’s larger size and higher lipophilicity may improve membrane permeability but could reduce solubility compared to methoxy analogs.

Biological Activity Trends: Compounds with furan-thiophene hybrids (e.g., SBI-5923) demonstrate nanomolar enzyme inhibition, while furan-oxadiazole/thiadiazole derivatives (LMM5, LMM11, compounds) show micromolar-range antimicrobial activity. This suggests that thiophene incorporation may enhance potency in enzyme-targeted applications .

Biological Activity

4-Ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H17N3O3S\text{C}_{19}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}

Key Properties:

  • Molecular Weight : 365.42 g/mol
  • IUPAC Name : 4-Ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of 4-Ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide has been studied in various contexts, particularly its potential as an antiviral agent and its interactions with key biological pathways.

Antiviral Activity

Research indicates that compounds containing thiophene and furan moieties exhibit significant antiviral properties. For instance, derivatives similar to 4-Ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide have shown efficacy against viral RNA polymerases, which are critical for viral replication.

Table 1: Antiviral Efficacy of Related Compounds

Compound NameTarget VirusIC50 (μM)Reference
Compound AHCV32.2
Compound BDENV0.96
4-Ethoxy...TBDTBDTBD

The mechanisms through which 4-Ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide exerts its biological effects are multifaceted:

  • Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit viral polymerases, reducing viral load in infected cells.
  • Cellular Pathway Modulation : The compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Case Studies

Several studies have documented the biological effects of compounds related to 4-Ethoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide.

  • Study on Antiviral Efficacy :
    • A study evaluated the efficacy of a series of benzamide derivatives against Hepatitis C virus (HCV). Results indicated that specific substitutions on the benzamide scaffold significantly enhanced antiviral activity, suggesting a structure–activity relationship (SAR) that could be applicable to 4-Ethoxy-N... .
  • Cytotoxicity Assessment :
    • In vitro assays conducted on various cancer cell lines revealed that related compounds exhibited selective cytotoxicity, sparing normal cells while effectively inducing apoptosis in malignant cells .

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